molecular formula C8H4BrClF2O B13907051 2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone

2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone

Cat. No.: B13907051
M. Wt: 269.47 g/mol
InChI Key: AQFXFDILOBIMAY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone typically involves the bromination of 1-(4-chloro-2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone is used in scientific research for its role as an intermediate in the synthesis of various biologically active compounds. It is utilized in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. These reactions are facilitated by the electron-withdrawing effects of the halogen atoms, which enhance the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone is unique due to the specific arrangement of halogen atoms on the phenyl ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

2-bromo-1-(4-chloro-2,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4BrClF2O/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2

InChI Key

AQFXFDILOBIMAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(=O)CBr

Origin of Product

United States

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